2-chloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3OS/c1-11-6-12(2)8-13(7-11)25-19(14-9-27-10-17(14)24-25)23-20(26)18-15(21)4-3-5-16(18)22/h3-8H,9-10H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATYWAXDNZWPJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC=C4Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole ring system.
Introduction of the 3,5-Dimethylphenyl Group: This step involves the substitution reaction where the 3,5-dimethylphenyl group is introduced to the thieno[3,4-c]pyrazole core.
Chlorination and Fluorination: The final steps involve the chlorination and fluorination of the compound to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as sodium hydride or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-chloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide exhibit promising anticancer properties. The thieno[3,4-c]pyrazole moiety has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. For instance, studies have shown that derivatives of thienopyrazoles can inhibit specific kinases involved in cancer progression, making them potential candidates for targeted cancer therapies .
Anti-inflammatory Properties
The compound's structure suggests it may also possess anti-inflammatory properties. Thienopyrazole derivatives have been studied for their ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This mechanism could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .
Neuroprotective Effects
Recent studies have indicated that thienopyrazole-based compounds might offer neuroprotective effects. They have been shown to reduce oxidative stress and inflammation in neuronal cells, which could provide therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Variations in substituents on the benzamide and thienopyrazole rings can significantly affect biological activity. For example:
| Substituent Position | Effect on Activity |
|---|---|
| 6-Fluoro Group | Enhances potency against specific targets |
| Dimethyl Group | Increases lipophilicity and cellular uptake |
Comparative Studies
Comparative studies with other thienopyrazole derivatives reveal that modifications on the benzene ring can lead to enhanced selectivity towards certain cancer types or inflammatory pathways. For instance, a derivative with a trifluoromethyl group showed increased potency against breast cancer cell lines compared to its chloro counterpart .
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituted Acetamides (Herbicides)
Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) are chloroacetamide herbicides targeting weed growth. Key differences from the target compound include:
- Core structure : Acetamide vs. benzamide.
- Substituents: Alachlor/pretilachlor feature alkyl and alkoxy groups, whereas the target compound has a fluorinated benzamide and a thienopyrazole system.
- Function: Acetamides inhibit very-long-chain fatty acid synthesis in plants, while the target’s benzamide-thienopyrazole hybrid may act on divergent biological targets, such as insect chitin synthesis or enzymatic pathways .
Benzamide-Based Insect Growth Regulators
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) are benzoylurea insecticides inhibiting chitin synthesis. Comparisons include:
- Shared features : Difluorobenzamide moiety.
- Divergences: Diflubenzuron/fluazuron incorporate urea linkages and pyridine/chlorophenyl groups, whereas the target compound uses a thienopyrazole scaffold. This difference likely alters binding affinity to chitin synthase or other targets .
Thienopyrazole and Pyrazole Derivatives
Compound 80 from (a pyrazole-cyclopenta[b]pyrazol-based benzamide) shares a pyrazole core but differs in substituents (cyclopropane, trifluoromethyl) and synthesis complexity.
Heterocyclic Benzamides ()
Compounds like 832674-31-4 (ethyl 2-({[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) highlight the role of fused heterocycles. The target’s thieno[3,4-c]pyrazole offers a distinct geometry compared to tetrahydrobenzothiophene or triazolothiadiazole systems, which may influence pharmacokinetics or receptor binding .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Complexity: The target compound’s thienopyrazole synthesis likely requires multi-step heterocyclic assembly, akin to compound 80’s method involving boronic acid coupling and cyclization .
- Bioactivity Trends: Fluorine and chlorine atoms in benzamides correlate with enhanced metabolic stability and target affinity, as seen in diflubenzuron . The thienopyrazole’s rigidity may further improve binding specificity.
- Environmental Impact : Compared to simpler acetamides (e.g., alachlor), the target’s complex structure may reduce soil mobility but increase persistence due to halogen content .
Biological Activity
2-chloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a thieno[3,4-c]pyrazole core substituted with a 3,5-dimethylphenyl group and a fluorobenzamide moiety.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Kinases : Preliminary studies indicate that this compound may act as an inhibitor of specific kinases involved in cell signaling pathways. This mechanism can lead to altered cellular proliferation and apoptosis in cancer cells.
- Antioxidant Activity : The presence of the thieno[3,4-c]pyrazole structure suggests potential antioxidant properties. This activity could mitigate oxidative stress in various biological systems.
Pharmacological Effects
The following table summarizes key pharmacological effects observed in various studies:
| Effect | Observation | Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Antioxidant | Scavenges free radicals; reduces oxidative stress |
Study 1: Anticancer Properties
A study conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The mechanism was linked to the induction of apoptosis through caspase activation pathways.
Study 2: Anti-inflammatory Effects
In a murine model of inflammation, the compound exhibited a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
